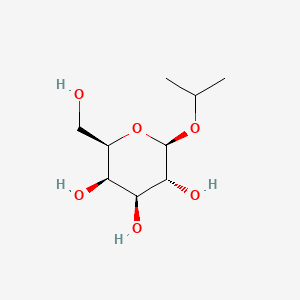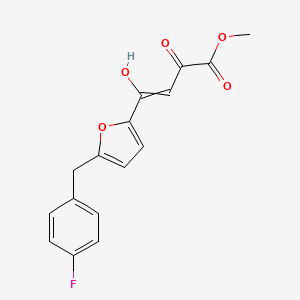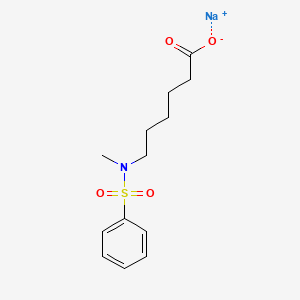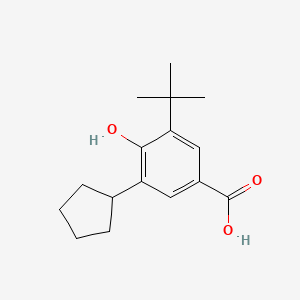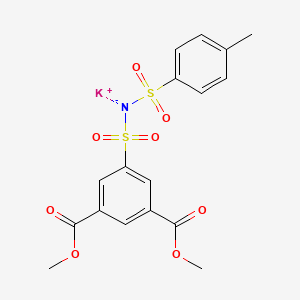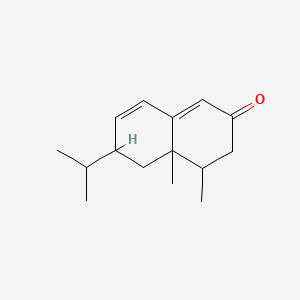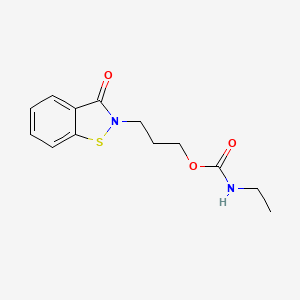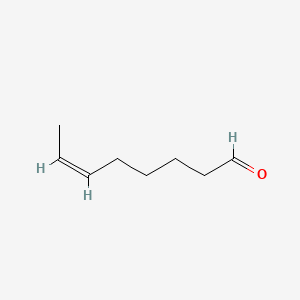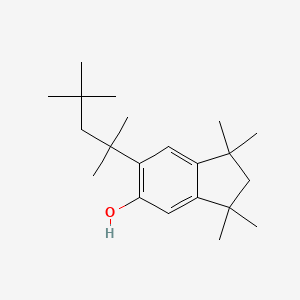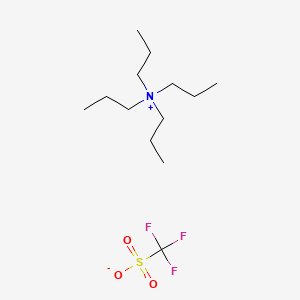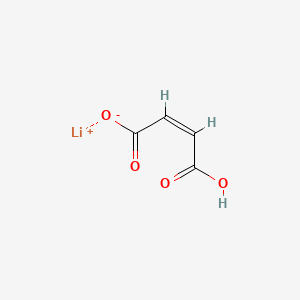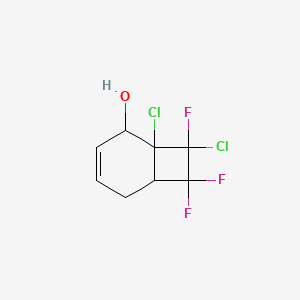
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the trans-fused bicyclo[4.2.0]octane ring system, which makes it a subject of interest in synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a suitable alkyne with a halogenated reagent under controlled conditions to form the desired bicyclic structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Wirkmechanismus
The mechanism by which 1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s high strain energy and unique structure allow it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dichlorobicyclo(4.2.0)oct-3-en-2-ol: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
7,7,8-Trifluorobicyclo(4.2.0)oct-3-en-2-ol: Lacks the chlorine atoms, which affects its chemical behavior and applications.
Uniqueness
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in synthetic chemistry and as a tool for studying molecular interactions .
Eigenschaften
CAS-Nummer |
82468-19-7 |
|---|---|
Molekularformel |
C8H7Cl2F3O |
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
1,8-dichloro-7,7,8-trifluorobicyclo[4.2.0]oct-3-en-2-ol |
InChI |
InChI=1S/C8H7Cl2F3O/c9-6-4(2-1-3-5(6)14)7(11,12)8(6,10)13/h1,3-5,14H,2H2 |
InChI-Schlüssel |
KKRLYINELJVOHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2(C1C(C2(F)Cl)(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


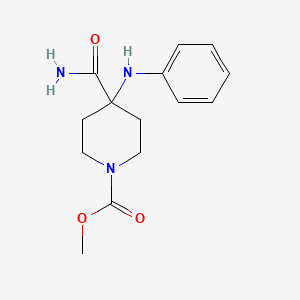
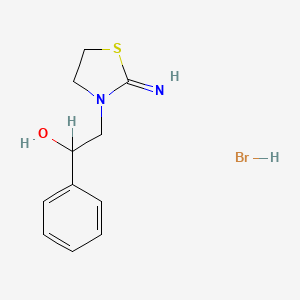
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
